molecular formula C24H26N2O3S B2817566 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide CAS No. 1234902-35-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide

Cat. No.: B2817566
CAS No.: 1234902-35-2
M. Wt: 422.54
InChI Key: ABAAHYLEBJGJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide is a synthetic acetamide derivative featuring a benzofuran-2-carbonyl group attached to a piperidine ring and a benzylthio side chain. The benzylthio group may influence lipophilicity and metabolic stability compared to other sulfur-containing substituents .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-23(17-30-16-19-6-2-1-3-7-19)25-15-18-10-12-26(13-11-18)24(28)22-14-20-8-4-5-9-21(20)29-22/h1-9,14,18H,10-13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAHYLEBJGJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide typically involves multi-step organic reactions:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Piperidine Derivative Formation: Piperidine is reacted with benzofuran-2-carbonyl chloride to form 1-(benzofuran-2-carbonyl)piperidine.

    Thioacetamide Formation: Benzyl chloride is reacted with thioacetamide to form benzylthioacetamide.

    Final Coupling Reaction: The piperidine derivative is then coupled with benzylthioacetamide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzofuran and piperidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran and piperidine derivatives.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide may have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Biology: As a probe to study biochemical pathways.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or ion channels, modulating their activity. The benzofuran moiety might interact with aromatic residues in proteins, while the piperidine ring could enhance binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to the following analogs (Table 1):

Table 1. Key Structural and Functional Comparisons

Compound Name/Structure Molecular Formula Key Substituents Biological Activity Reference
Target Compound C23H22N2O3S Benzofuran-2-carbonyl, Benzylthio Not specified N/A
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide C20H19N5O2S Benzothiazole, Pyridine-2-carbonyl Anticancer (in vitro)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C14H16N4OS2 Pyrimidine sulfanyl, Methylpyridyl Medical intermediate
Goxalapladib (CAS-412950-27-7) C40H39F5N4O3 Naphthyridine, Trifluoromethyl biphenyl Atherosclerosis treatment
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide C20H23FN4O3 Fluorobenzyl, Spiro-diazaspiro Not specified (neuroactive potential)
Key Observations:

Benzofuran vs. Benzothiazole derivatives are associated with anticancer activity, suggesting the target compound could share similar mechanisms .

Benzylthio vs. Sulfanyl Groups ():

  • The benzylthio substituent (C6H5CH2S-) in the target compound is more lipophilic than the pyrimidine sulfanyl group (C4H3N2S-) in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. This difference may enhance membrane permeability but reduce aqueous solubility .

Piperidine vs. Piperidine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier .

Fluorinated vs. Non-Fluorinated Substituents (): Fluorine substitution in analogs like N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide improves metabolic stability and binding affinity compared to non-fluorinated groups. The absence of fluorine in the target compound may necessitate alternative strategies for optimizing pharmacokinetics .

Therapeutic Potential and Mechanisms

  • Anticancer Activity ():
    Benzothiazole and benzofuran derivatives often inhibit kinases or DNA replication. The target compound’s benzofuran-2-carbonyl group could mimic these interactions, though its benzylthio side chain may alter specificity compared to pyridine-linked analogs .

  • Neurological Applications (): Piperidine-containing compounds like Goxalapladib and fluorobenzyl derivatives are explored for atherosclerosis and neuropathic pain, respectively. The target’s piperidine-methyl group may facilitate CNS penetration, but its benzylthio substituent requires further evaluation for neurotoxicity .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide is a complex organic compound that combines multiple pharmacologically relevant structural motifs, including a benzofuran moiety, a piperidine ring, and a thioacetamide group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of Benzofuran-2-carbonyl Chloride : Conversion of benzofuran-2-carboxylic acid to benzofuran-2-carbonyl chloride using thionyl chloride (SOCl₂).
  • Piperidine Derivative Formation : Functionalization of piperidine through reaction with formaldehyde and hydrochloric acid to produce 1-(chloromethyl)piperidine.
  • Coupling Reaction : Reaction of benzofuran-2-carbonyl chloride with 1-(chloromethyl)piperidine in the presence of a base such as triethylamine to yield the intermediate.

These steps culminate in the formation of the target compound through subsequent reactions involving benzylthioacetic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A significant study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, notably HeLa cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Cell Cycle Analysis :
The compound was shown to arrest the cell cycle at the G1/S phase, with 51.23% of cells in this phase after 24 hours compared to 42.99% in control cells. The percentage of cells in the pre-G1 phase, indicative of apoptosis, rose to 24.71% after 48 hours of exposure (Table 1).

Compound% G0–G1% S% G2/M% Pre-G1Comment
This compound47.0651.231.7124.71Induces apoptosis and growth arrest
Control HeLa46.2642.9910.751.95Baseline for comparison

Apoptosis Induction

The compound's ability to induce apoptosis was further assessed through flow cytometry, revealing an early apoptotic effect at 24 hours (1.79%) and a significant late apoptotic induction (14.11%) after longer exposure (Table 2).

Time (h)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
241.79--
48-14.11-
Control--1.15

The biological activity of this compound may be attributed to its structural components that facilitate interactions with cellular targets:

  • Enzyme Inhibition : The presence of the benzofuran and piperidine structures suggests potential interactions with various enzymes involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds derived from benzofuran and piperidine frameworks:

  • Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties, showing promising results in inducing apoptosis in cancer cell lines similar to those observed for this compound .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Functionalization of the piperidine ring with benzofuran-2-carbonyl via nucleophilic acyl substitution under reflux (60–80°C, 12–24 hrs) using dichloromethane or THF as solvents .
  • Step 2 : Methylation of the piperidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like K2_2CO3_3 .
  • Step 3 : Introduction of the benzylthioacetamide moiety via a thiol-alkyne "click" reaction or SN2 displacement, requiring inert conditions (N2_2 atmosphere) and catalysts like CuI .
    Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yields (typically 45–65%). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzofuran carbonyl at δ 165–170 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calculated for C24_{24}H25_{25}N2_2O3_3S: 433.15 g/mol) .
  • HPLC-PDA : Purity >95% is achieved with a retention time of 8.2 min (λ = 254 nm) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates (IC50_{50} determination via dose-response curves) .
  • Receptor Binding : Radioligand displacement assays (e.g., σ-1 or opioid receptors) with 3^3H-labeled antagonists .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (48-hr exposure, EC50_{50} calculation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Replace benzylthio with methylthio or phenylseleno groups to assess electronic effects on target binding .
  • Piperidine Modifications : Introduce spirocyclic or fluorinated piperidine analogs to evaluate conformational rigidity and metabolic stability .
  • Benzofuran Replacement : Test indole or thiophene-based carbonyl groups to probe steric compatibility with hydrophobic enzyme pockets .
    Methodology : Parallel synthesis + high-throughput screening (HTS) using SPR or fluorescence polarization .

Q. How to address contradictions in reported biological activity data across studies?

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (ADP-Glo™) and cellular (Western blot for phosphorylated targets) approaches .
  • Metabolic Interference Check : Use liver microsomes to rule out false positives from metabolite interactions (e.g., CYP450-mediated activation) .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets and identify outliers .

Q. What strategies improve bioavailability and pharmacokinetics for in vivo studies?

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (tested via shake-flask method, pH 7.4) .
  • Prodrug Design : Acetylize the acetamide nitrogen or esterify the benzylthio group for delayed release .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in rodent models (t1/2_{1/2} extension by 3–5×) .

Q. How to design a robust toxicology profile for preclinical development?

  • In Vitro Tox : Ames test (mutagenicity), hERG inhibition (patch-clamp, IC50_{50} >10 μM desired) .
  • In Vivo Acute Tox : Single-dose escalation in Sprague-Dawley rats (LD50_{50} determination via probit analysis) .
  • Organ-Specific Effects : Histopathology of liver/kidney post 28-day subchronic dosing (50–200 mg/kg) .

Q. What computational methods predict target engagement and off-target risks?

  • Molecular Dynamics (MD) : Simulate binding to σ-1 receptors (20 ns trajectories, GROMACS) to assess stability of hydrogen bonds with Glu172 and Tyr206 .
  • Docking Screens : Use AutoDock Vina against ChEMBL databases to flag potential off-targets (e.g., dopamine D2_2 receptor) .
  • QSAR Modeling : Train random forest models on logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Q. How to resolve crystallographic data discrepancies for polymorph characterization?

  • XRD Analysis : Compare experimental patterns (Rigaku SmartLab) with predicted PXRD from Mercury CSD (e.g., Form I vs. Form II polymorphs) .
  • Thermal Stability : DSC/TGA to identify hydrate vs. anhydrous forms (endothermic peaks at 120–150°C indicate water loss) .
  • Raman Spectroscopy : Differentiate polymorphs via carbonyl stretching modes (1680–1700 cm1^{-1}) .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Neuropathic Pain : Chronic constriction injury (CCI) in mice, with von Frey filament testing for mechanical allodynia .
  • Cancer Xenografts : Subcutaneous HCT-116 tumors in nude mice (dose: 25 mg/kg, q3d × 3 weeks; monitor tumor volume via caliper) .
  • Pharmacokinetics : Cannulated rats for plasma AUC (0–24 hr) and tissue distribution LC-MS/MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.